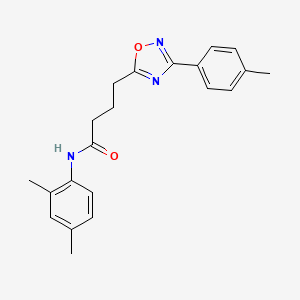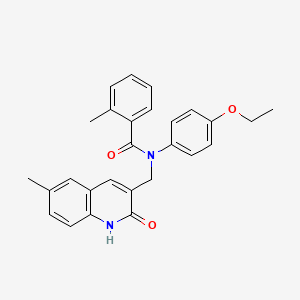
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as PBOX-15, is a novel small-molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBOX-15 has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Mecanismo De Acción
The exact mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not yet fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. This compound has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the microtubule network. This compound has also been found to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is its potent antitumor activity against various cancer cell lines. This compound has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new therapeutic strategies for cancer and infectious diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and in clinical trials.
Métodos De Síntesis
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is synthesized using a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-8-5-6-11-16(14)20-17(23)12-7-13-18-21-19(22-24-18)15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKDFOTVKATRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)




![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)


![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)


![6-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7720973.png)

